N-(4-Methoxybenzylidene)-3-(trifluoromethyl)aniline
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Overview
Description
N-(4-Methoxybenzylidene)-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzylidene)-3-(trifluoromethyl)aniline typically involves the condensation reaction between 4-methoxybenzaldehyde and 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced purification techniques, such as column chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzylidene)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-Methoxybenzylidene)-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzylidene)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the methoxy and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzylidene)aniline
- N-(4-Methoxybenzylidene)-4-butylaniline
- 4,4’-Methylenebis(N-(4-methoxybenzylidene)aniline)
Uniqueness
N-(4-Methoxybenzylidene)-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and biological activity compared to its analogs.
Properties
CAS No. |
1749-09-3 |
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Molecular Formula |
C15H12F3NO |
Molecular Weight |
279.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C15H12F3NO/c1-20-14-7-5-11(6-8-14)10-19-13-4-2-3-12(9-13)15(16,17)18/h2-10H,1H3 |
InChI Key |
USRCFJUXDYYDDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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